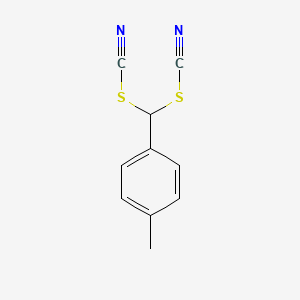
Alpha,alpha-dithiocyanato-p-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Dithiocyanato-p-Xylene, also known as p-Xylylene Dithiocyanate, is an organic compound with the chemical formula C10H8N2S2. It is a colorless or pale yellow solid with a distinct sulfurous odor. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Alpha,alpha-Dithiocyanato-p-Xylene can be synthesized through a relatively straightforward process. One common method involves the reaction of dimethyl thiocarbonate with ammonium thiocyanate in an alcohol solution. By adjusting the temperature and pH, the desired product can be obtained after a period of reaction . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Analyse Des Réactions Chimiques
Alpha,alpha-Dithiocyanato-p-Xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
Alpha,alpha-Dithiocyanato-p-Xylene has a wide range of applications in scientific research:
Biology: In biological research, it is used to modify proteins and other biomolecules, aiding in the study of their functions and interactions.
Medicine: Although not used directly as a drug, it plays a role in the synthesis of various medicinal compounds.
Industry: It is employed as a rubber accelerator, enhancing the vulcanization process and improving the physical properties of rubber.
Mécanisme D'action
The mechanism of action of Alpha,alpha-Dithiocyanato-p-Xylene involves its ability to form strong bonds with nucleophiles. This property allows it to modify proteins and other biomolecules, thereby affecting their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
Alpha,alpha-Dithiocyanato-p-Xylene can be compared with other similar compounds such as:
Alpha,alpha-Dithiocyanato-m-Xylene: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
Alpha,alpha-Dithiocyanato-o-Xylene: Another positional isomer with distinct chemical properties and uses.
Benzyl Dithiocyanate: Shares the dithiocyanate functional group but differs in the aromatic ring structure, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C10H8N2S2 |
|---|---|
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
[(4-methylphenyl)-thiocyanatomethyl] thiocyanate |
InChI |
InChI=1S/C10H8N2S2/c1-8-2-4-9(5-3-8)10(13-6-11)14-7-12/h2-5,10H,1H3 |
Clé InChI |
GHDPCIQYBJYSBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(SC#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)
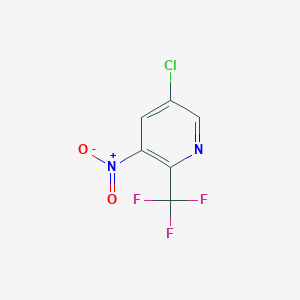
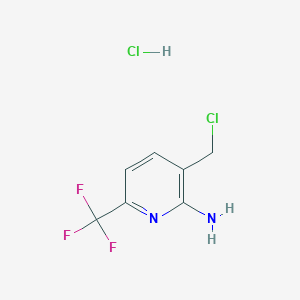
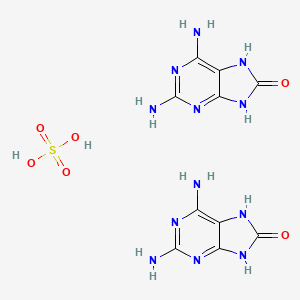

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
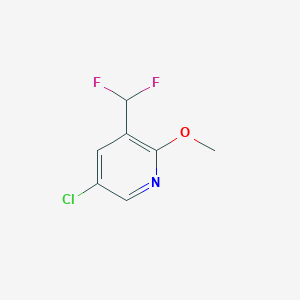
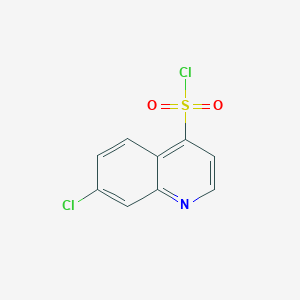
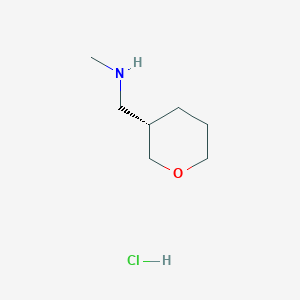
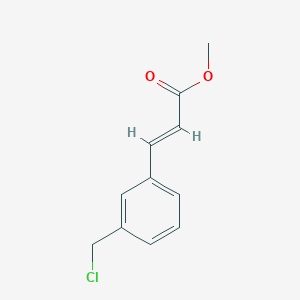
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)

